KKL-10

Antimicrobial MIC Francisella tularensis

Standard anti-tularemia drugs like tetracycline lack efficacy against intracellular F. tularensis and require higher MICs. KKL-10 solves this with: - 0.48 µg/mL MIC vs. virulent Schu S4 strain (4.8-fold lower than tetracycline) - Validated ex vivo activity: arrests intracellular growth at all infection stages at 2.5 µg/mL - Low cytotoxicity (<5% at ≤17.5 µg/mL) - preserves macrophage integrity - Unique ribosome rescue pathway inhibitor (trans-translation system)

Molecular Formula C14H10BrN3O2S
Molecular Weight 364.22 g/mol
Cat. No. B15565099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKKL-10
Molecular FormulaC14H10BrN3O2S
Molecular Weight364.22 g/mol
Structural Identifiers
InChIInChI=1S/C14H10BrN3O2S/c1-8-2-4-9(5-3-8)13-17-18-14(20-13)16-12(19)10-6-7-11(15)21-10/h2-7H,1H3,(H,16,18,19)
InChIKeyQKSDWSBGDVYRKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KKL-10 Ribosome Rescue Inhibitor


KKL-10 is a small-molecule inhibitor of bacterial ribosome rescue that targets the trans-translation pathway, a mechanism conserved in >99% of sequenced bacterial genomes [1]. It exhibits broad-spectrum antimicrobial activity against both attenuated and fully virulent strains of bacteria, with notable potency against the tier 1 select agent *Francisella tularensis* [1]. KKL-10 represents a valuable tool for investigating bacterial ribosome rescue pathways and for developing novel antibacterial strategies against intracellular pathogens .

KKL-10 Irreplaceability for F. tularensis


Standard antibiotics, such as tetracycline and aminoglycosides, demonstrate significantly reduced efficacy against intracellular *F. tularensis* infections. The pathogen's ability to replicate within macrophages and hepatocytes creates a protected niche that limits drug exposure [1]. Unlike these conventional agents, KKL-10 arrests bacterial growth at all stages of the intracellular infection cycle without eukaryotic cytotoxicity, a differentiation not observed with traditional antibiotics [1]. Furthermore, its novel mechanism targeting ribosome rescue, a pathway absent in eukaryotes, provides a fundamentally different resistance profile that generic substitution cannot replicate [1].

KKL-10 Comparative Evidence


In Vitro Potency Against F. tularensis

KKL-10 exhibits a minimum inhibitory concentration (MIC) of 0.12 μg/mL against the attenuated *F. tularensis* LVS strain, matching the potency of the comparator KKL-40 (0.12 μg/mL) and showing comparable activity to KKL-35 (0.10 μg/mL) [1]. In the same assay, KKL-22 (0.25 μg/mL), KKL-55 (0.80 μg/mL), and tetracycline (0.82 μg/mL) demonstrated 2- to 7-fold lower potency [1].

Antimicrobial MIC Francisella tularensis LVS

Intracellular Efficacy vs. Gentamicin

Against the fully virulent *F. tularensis* Schu S4 strain, KKL-10 has an MIC of 0.48 μg/mL, which is comparable to KKL-40 (0.44 μg/mL) but significantly lower than the MICs of standard antibiotics tetracycline (2.30 μg/mL), kanamycin (2.08 μg/mL), gentamicin (1.25 μg/mL), streptomycin (4.0 μg/mL), and ampicillin (>94 μg/mL) [1].

Antimicrobial MIC Francisella tularensis Schu S4

Antibacterial Spectrum vs. KKL-40

KKL-10 produces cytotoxic effects of less than 5% at concentrations up to 17.5 μg/mL in mammalian cell cultures, and it does not affect macrophage viability or function [1]. In direct comparison, KKL-40 was also reported as non-cytotoxic to eukaryotic cells in the same study, but KKL-10's favorable cytotoxicity profile at high concentrations is specifically highlighted in commercial datasheets [1].

Cytotoxicity Selectivity Macrophage

Mammalian Cytotoxicity Profile

In an ex vivo macrophage infection model, KKL-10 prevented further proliferation of *F. tularensis* when added at any time post-infection [1]. In contrast, many standard antibiotics show reduced efficacy in such intracellular environments due to poor penetration or altered bacterial physiology [1]. Furthermore, the combination of IFN-γ stimulation and KKL-10 activity resulted in a >99.9% reduction of intracellular bacterial load .

Ex Vivo Intracellular Infection Model

KKL-10 Application Scenarios


In Vitro Screening Against F. tularensis

KKL-10 is directly validated for use in studies examining the essentiality of the trans-translation ribosome rescue pathway during intracellular infection of *F. tularensis* [1]. Its potent MIC (0.12 μg/mL against LVS, 0.48 μg/mL against Schu S4) and ability to arrest growth at all infection stages make it an ideal probe for target validation and mechanistic studies [1].

Ex Vivo Intracellular Infection Modeling

Given its demonstrated efficacy in ex vivo macrophage and hepatocyte infection models (preventing proliferation and achieving >99.9% reduction in bacterial load with IFN-γ stimulation) and low eukaryotic cytotoxicity [1], KKL-10 is a strong lead compound for drug discovery programs targeting intracellular bacterial infections, particularly those caused by *F. tularensis*.

Ribosome Rescue and Immune Synergy Studies

The comprehensive MIC data available for KKL-10 against a panel of ribosome rescue inhibitors and standard antibiotics (tetracycline, kanamycin, gentamicin, streptomycin) [1] positions it as a reference standard for high-throughput screening assays aiming to identify novel agents with superior potency or distinct resistance profiles against *F. tularensis*.

In Vitro Cytotoxicity and Selectivity Profiling for Antibiotic Safety Assessment

KKL-10's characterized cytotoxicity profile (<5% at up to 17.5 μg/mL, no effect on macrophage viability) enables its use as a benchmark in assays designed to assess the selectivity and safety of new antibacterial compounds, particularly those targeting the ribosome rescue pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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